molecular formula C11H17N3O3 B7344256 5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide

5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide

Cat. No. B7344256
M. Wt: 239.27 g/mol
InChI Key: RKASXUWTNGTNBM-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide, also known as EIDD-2801, is a small molecule antiviral drug. It has gained attention due to its potential to treat a wide range of RNA viruses, including coronaviruses such as SARS-CoV-2, the virus responsible for the COVID-19 pandemic. In

Mechanism of Action

5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide is a prodrug that is metabolized into its active form, N4-hydroxycytidine (NHC), by cellular enzymes. NHC is incorporated into the viral RNA during replication, leading to lethal mutagenesis of the virus. This mechanism of action is unique in that it targets the viral genome rather than the host cell, reducing the potential for drug resistance to develop.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 6 hours in mice. This compound has also been shown to penetrate the blood-brain barrier, making it a potential treatment for viral infections of the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of 5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide is its broad-spectrum activity against RNA viruses, making it a potential treatment for emerging viral infections. It also has a unique mechanism of action that reduces the potential for drug resistance to develop. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine the optimal dosing regimen and potential side effects of the drug.

Future Directions

For 5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide include clinical trials to evaluate its safety and efficacy in humans. It may also be useful in combination with other antiviral drugs to improve treatment outcomes. Additionally, further studies are needed to explore its potential use in veterinary medicine and as a prophylactic treatment for high-risk populations. Finally, research is needed to develop more efficient and scalable synthesis methods for this compound to facilitate its production and distribution.

Synthesis Methods

5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide was synthesized by a research team led by Dr. Mark Denison at Vanderbilt University Medical Center. The synthesis method involves the coupling of 5-ethyl-2-methylpyrazole-3-carboxylic acid with (3R,4S)-4-hydroxyoxolan-3-ylamine, followed by the addition of an isobutyryl chloride group. The resulting compound is then treated with ammonia to form the carboxamide group. The final product is a white crystalline solid with a molecular weight of 366.4 g/mol.

Scientific Research Applications

5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide has shown promising results in preclinical studies as a potential treatment for RNA viruses. In vitro studies have demonstrated its effectiveness against a wide range of viruses, including SARS-CoV-2, MERS-CoV, and influenza. In vivo studies in mice have also shown that this compound can reduce viral loads and improve lung function in infected animals.

properties

IUPAC Name

5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-3-7-4-9(14(2)13-7)11(16)12-8-5-17-6-10(8)15/h4,8,10,15H,3,5-6H2,1-2H3,(H,12,16)/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKASXUWTNGTNBM-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)NC2COCC2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN(C(=C1)C(=O)N[C@@H]2COC[C@H]2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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